Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate
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Overview
Description
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound that features a tert-butyl group, an oxetane ring, and a chlorosulfonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate typically involves the reaction of oxetane derivatives with chlorosulfonyl reagents under controlled conditions. One common method includes the use of tert-butyl oxetane-3-carboxylate as a starting material, which is then reacted with chlorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can convert the sulfonyl group to a sulfone.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Sulfone Derivatives: Formed from oxidation reactions.
Carboxylic Acids: Formed from hydrolysis of the ester group.
Scientific Research Applications
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Potential use in the development of bioactive compounds due to its ability to form stable derivatives with biological activity.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate involves its ability to react with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can form stable bonds with a wide range of functional groups. This reactivity is exploited in the synthesis of derivatives with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[(methylsulfonyl)methyl]oxetane-3-carboxylate: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.
Tert-butyl 3-[(fluorosulfonyl)methyl]oxetane-3-carboxylate: Contains a fluorosulfonyl group, offering different reactivity and properties.
Uniqueness
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various industrial applications.
Biological Activity
Tert-butyl 3-[(chlorosulfonyl)methyl]oxetane-3-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxetane ring, which is a four-membered cyclic ether, and contains a chlorosulfonyl group that enhances its reactivity. The presence of the tert-butyl group contributes to the compound's lipophilicity, potentially affecting its absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chlorosulfonyl moiety can undergo nucleophilic attack, leading to the formation of reactive intermediates that may modify proteins or nucleic acids. This reactivity suggests potential applications in drug design, particularly as a pharmacophore in targeting specific enzymes or receptors involved in disease processes.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by interfering with cell cycle progression.
- Enzyme Inhibition : The chlorosulfonyl group may act as a covalent modifier of active site residues in enzymes, leading to inhibition. This mechanism has been observed in various sulfonamide derivatives.
- Anti-inflammatory Effects : Compounds containing oxetane rings have shown promise in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study investigating the antitumor properties of related compounds demonstrated that they could significantly reduce the viability of various cancer cell lines. For instance, a derivative with a similar structure was found to induce apoptosis in breast cancer cells by activating caspase pathways. This suggests that this compound may also possess similar antitumor effects, warranting further investigation into its efficacy and mechanisms.
Case Study: Enzyme Inhibition
Research on sulfonamide compounds has shown that they can effectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in tissues. The mechanism involves the binding of the sulfonamide group to the enzyme's active site, preventing substrate access. Given the structural similarities, this compound may exhibit comparable enzyme inhibitory properties.
Properties
IUPAC Name |
tert-butyl 3-(chlorosulfonylmethyl)oxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO5S/c1-8(2,3)15-7(11)9(4-14-5-9)6-16(10,12)13/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANFONMQFWHCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(COC1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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